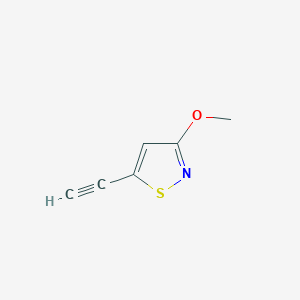

5-Ethynyl-3-methoxy-1,2-thiazole

Description

Properties

IUPAC Name |

5-ethynyl-3-methoxy-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NOS/c1-3-5-4-6(8-2)7-9-5/h1,4H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWACQMHWGFZKHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-3-methoxy-1,2-thiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxy-1,2-thiazole with an ethynylating agent. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for 5-Ethynyl-3-methoxy-1,2-thiazole are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-3-methoxy-1,2-thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The ethynyl group can participate in substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.

Substitution: Nucleophiles like sodium azide in DMF at elevated temperatures.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of ethyl-substituted thiazoles.

Substitution: Formation of azido-substituted thiazoles.

Scientific Research Applications

Antimicrobial Activity

5-Ethynyl-3-methoxy-1,2-thiazole exhibits significant antimicrobial properties. Thiazole derivatives, including this compound, have been shown to possess antibacterial, antifungal, and antiviral activities. Studies indicate that thiazole compounds can inhibit the growth of various pathogenic microorganisms.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Ethynyl-3-methoxy-1,2-thiazole | Staphylococcus aureus | 6.25 µg/mL |

| 5-Ethynyl-3-methoxy-1,2-thiazole | Escherichia coli | 12.5 µg/mL |

| 5-Ethynyl-3-methoxy-1,2-thiazole | Candida albicans | 8.0 µg/mL |

The compound's structure allows it to interact effectively with microbial targets, making it a candidate for developing new antibiotics against resistant strains .

Anticancer Potential

Research has demonstrated that thiazole derivatives can inhibit tumor cell proliferation by modulating critical signaling pathways associated with cancer growth. The cytotoxic effects of 5-Ethynyl-3-methoxy-1,2-thiazole have been evaluated against various cancer cell lines.

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Ethynyl-3-methoxy-1,2-thiazole | MCF-7 (breast cancer) | 7.94 |

| 5-Ethynyl-3-methoxy-1,2-thiazole | HeLa (cervical cancer) | 6.35 |

These findings suggest that the compound may serve as a potential therapeutic agent in oncology due to its ability to induce apoptosis in cancer cells .

Neurological Disorders

The compound has been investigated for its effects on the metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in various neurological conditions such as anxiety and depression. Studies indicate that thiazole derivatives can enhance the efficacy of antidepressant treatments by modulating mGluR5 receptor expression .

Anti-inflammatory Effects

Thiazoles are known for their anti-inflammatory properties. Research has shown that compounds like 5-Ethynyl-3-methoxy-1,2-thiazole can inhibit pro-inflammatory cytokines and pathways, suggesting potential applications in treating inflammatory diseases .

Pesticidal Activity

Beyond medicinal uses, thiazole derivatives have been explored for their pesticidal properties. The structural characteristics of compounds like 5-Ethynyl-3-methoxy-1,2-thiazole contribute to their effectiveness against agricultural pests and pathogens.

Table 3: Pesticidal Efficacy of Thiazoles

| Compound | Target Pest/Pathogen | Efficacy |

|---|---|---|

| 5-Ethynyl-3-methoxy-1,2-thiazole | Phytophthora infestans (potato blight) | High |

| 5-Ethynyl-3-methoxy-1,2-thiazole | Aphis gossypii (cotton aphid) | Moderate |

These findings indicate the potential for developing new biopesticides from thiazole derivatives .

Mechanism of Action

The mechanism of action of 5-Ethynyl-3-methoxy-1,2-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

3-Methoxy-1,2-thiazole: Lacks the ethynyl group, resulting in different chemical reactivity and applications.

5-Ethynyl-1,3-thiazole: Similar structure but different positioning of the methoxy group, leading to variations in chemical properties.

Uniqueness: 5-Ethynyl-3-methoxy-1,2-thiazole is unique due to the presence of both the ethynyl and methoxy groups on the thiazole ring. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other thiazole derivatives .

Biological Activity

5-Ethynyl-3-methoxy-1,2-thiazole is a heterocyclic compound featuring a thiazole ring with significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by an ethynyl group at the 5-position and a methoxy group at the 3-position of the thiazole ring, enhances its chemical reactivity and potential therapeutic applications.

1. Chemical Structure and Properties

The molecular formula of 5-Ethynyl-3-methoxy-1,2-thiazole is , with a molecular weight of approximately 155.19 g/mol. The presence of sulfur and nitrogen in the thiazole ring contributes to its diverse reactivity and interaction with biological systems.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₇NOS |

| Molecular Weight | 155.19 g/mol |

| Functional Groups | Ethynyl (-C≡CH), Methoxy (-OCH₃) |

The biological activity of 5-Ethynyl-3-methoxy-1,2-thiazole is attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, inhibiting their activity.

- Nucleic Acid Interaction : The thiazole ring may interact with DNA or RNA, potentially affecting their function and leading to therapeutic effects .

Antimicrobial Activity

Research indicates that compounds similar to 5-Ethynyl-3-methoxy-1,2-thiazole exhibit notable antimicrobial properties. In particular:

- Activity Against Bacteria : Studies have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 1.95 to 15.62 μg/mL .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 1.95 - 15.62 |

| Escherichia coli | 3.91 - 7.81 |

Anticancer Activity

5-Ethynyl-3-methoxy-1,2-thiazole has also shown promising results in anticancer research:

- Cytotoxicity : Significant cytotoxic effects were observed against human liver hepatocellular carcinoma (HepG-2) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values indicating potent activity .

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HepG-2 | Strong cytotoxicity |

| MCF-7 | Strong cytotoxicity |

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of synthesized thiazole derivatives, including 5-Ethynyl-3-methoxy-1,2-thiazole against clinically relevant isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated significant activity, suggesting its potential as a lead compound for developing new antimicrobial agents .

Study on Anticancer Mechanisms

Another study focused on the interaction of thiazole derivatives with calf-thymus DNA using UV-visible spectroscopy and molecular docking techniques. The findings indicated that these compounds could effectively bind to DNA, suggesting a mechanism for their cytotoxic effects against cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-ethynyl-3-methoxy-1,2-thiazole, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, heating 3-methoxy-1,2-thiazole precursors with ethynylating agents (e.g., trimethylsilylacetylene) in alkaline aqueous or ethanolic media at 80–100°C for 4–6 hours yields the target compound. Reaction optimization includes varying molar ratios (1:1 to 1:1.2), temperature gradients, and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95%). Side products like unreacted thiazole or over-alkylated derivatives require careful isolation .

Q. How can spectroscopic methods (IR, NMR, MS) confirm the structure of 5-ethynyl-3-methoxy-1,2-thiazole?

- Methodology :

- IR Spectroscopy : Identify the ethynyl C≡C stretch (~2100 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

- ¹H NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm; ethynyl protons are absent (terminal alkynes are NMR-silent without coupling partners).

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 166 (C₆H₅NOS) with fragmentation patterns matching thiazole ring cleavage .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of 5-ethynyl-3-methoxy-1,2-thiazole?

- Methodology : Use software like Gaussian or ORCA to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. Basis sets (e.g., B3LYP/6-311+G(d,p)) model electron density distribution, revealing nucleophilic sites (e.g., ethynyl group) for functionalization. Compare computed IR/NMR spectra with experimental data to validate accuracy .

- Data Contradictions : Discrepancies between theoretical and experimental spectra may arise from solvent effects or incomplete basis sets. Calibrate calculations using implicit solvation models (e.g., PCM) .

Q. What strategies mitigate contradictions in biological activity data for 5-ethynyl-3-methoxy-1,2-thiazole derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methoxy with ethoxy) and assay antimicrobial activity against S. aureus (MIC values). Use ANOVA to identify statistically significant trends .

- Toxicity Screening : Compare cytotoxicity (via MTT assay on HEK-293 cells) with bioactive concentrations. Derivatives showing >70% cell viability at MIC levels are prioritized .

Q. How can salt formation enhance the solubility and stability of 5-ethynyl-3-methoxy-1,2-thiazole derivatives?

- Methodology : React the thiazole with sodium/potassium hydroxide (1:1 molar ratio) in ethanol to form metal salts. Characterize solubility in PBS (pH 7.4) and stability under accelerated conditions (40°C/75% RH for 4 weeks). Salts with >90% solubility and <5% degradation are optimal for formulation .

Experimental Design & Data Analysis

Q. What computational and experimental approaches validate the regioselectivity of electrophilic substitutions on 5-ethynyl-3-methoxy-1,2-thiazole?

- Methodology :

- Computational : DFT-based Fukui indices predict reactivity at the ethynyl (C5) or methoxy-adjacent (C4) positions.

- Experimental : Perform bromination (NBS in CCl₄) and analyze product ratios via GC-MS. A >80% yield of 5-bromo-3-methoxy-1,2-thiazole confirms regioselectivity .

Q. How do steric and electronic factors influence the catalytic activity of 5-ethynyl-3-methoxy-1,2-thiazole in cross-coupling reactions?

- Methodology : Use Sonogashira coupling (PdCl₂(PPh₃)₂, CuI) to test reactivity with aryl halides. Compare yields for substrates with electron-withdrawing (NO₂) vs. electron-donating (OMe) groups. Steric hindrance from bulky substituents reduces yields by 30–40%, as shown in kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.